molecular formula C20H19N5O B2456208 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-18-6

2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2456208
CAS No.: 950415-18-6
M. Wt: 345.406
InChI Key: BWJOUKAGIMBHEL-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned has additional functional groups including a methoxyphenyl group, a methyl group, and a pyridin-2-ylmethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with the additional functional groups contributing to its chemical properties . The methoxyphenyl group, for example, is likely to contribute to the compound’s lipophilicity, which could affect its biological activity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions depending on the functional groups present . For example, they can participate in Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Pharmacological Activities

Pyrazolo[1,5-a]pyrimidine derivatives, like the one , are synthesized through various methods, such as ultrasound-assisted synthesis in aqueous media or other environmentally benign routes. These compounds exhibit promising pharmacological activities, including anti-inflammatory and anti-cancer properties. For example, Kaping et al. (2016) describe the efficient synthesis of pyrazolo[1,5-a]pyrimidine analogs, which showed significant anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Antimycobacterial Properties

Some pyrazolo[1,5-a]pyrimidine derivatives demonstrate strong antimycobacterial properties. Sutherland et al. (2022) reported on the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines and their structure–activity relationships, revealing potent in vitro growth inhibition of Mycobacterium tuberculosis (Sutherland et al., 2022).

Potential in Adenosine Receptor Antagonism

The structural refinement of pyrazolo[1,5-a]pyrimidine derivatives has led to the development of potent and selective human A3 adenosine receptor antagonists. Squarcialupi et al. (2016) explored this aspect by introducing various substituents on the pyrazolo[1,5-a]pyrimidine scaffold, achieving high affinity and selectivity for the human A3 adenosine receptor (Squarcialupi et al., 2016).

Antifungal and Antibacterial Applications

These compounds also show promising antifungal and antibacterial activities. Jafar et al. (2017) synthesized pyrimidin-2-amine derivatives containing a heterocyclic compound, which demonstrated significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Rahmouni et al. (2014) also synthesized pyrazolopyrimidine derivatives with notable antibacterial activity (Rahmouni et al., 2014).

Cytotoxicity and Antitumor Potential

Studies have highlighted the cytotoxicity and antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of these derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showing significant effects (Hassan et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory and anticancer activities . Their mechanism of action could involve interaction with various enzymes or receptors in the body.

Future Directions

Future research could involve further exploration of the biological activities of this compound and related pyrazolo[1,5-a]pyrimidines . This could include in vitro and in vivo studies to evaluate their potential therapeutic effects.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-11-19(22-13-15-7-5-6-10-21-15)25-20(23-14)12-17(24-25)16-8-3-4-9-18(16)26-2/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOUKAGIMBHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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